5-Chloroquinoline-6-carbaldehyde

Organic Synthesis Medicinal Chemistry Quality Control

5-Chloroquinoline-6-carbaldehyde (CAS 180421-64-1) is a heterocyclic aromatic compound belonging to the quinoline family, featuring a chlorine substituent at the 5-position and a reactive aldehyde group at the 6-position. With a molecular formula of C₁₀H₆ClNO and a molecular weight of 191.61 g/mol , this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C10H6ClNO
Molecular Weight 191.614
CAS No. 180421-64-1
Cat. No. B597318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinoline-6-carbaldehyde
CAS180421-64-1
Synonyms5-Chloroquinoline-6-carbaldehyde
Molecular FormulaC10H6ClNO
Molecular Weight191.614
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Cl)C=O)N=C1
InChIInChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H
InChIKeyYGJBHHLOSCPCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinoline-6-carbaldehyde Overview


5-Chloroquinoline-6-carbaldehyde (CAS 180421-64-1) is a heterocyclic aromatic compound belonging to the quinoline family, featuring a chlorine substituent at the 5-position and a reactive aldehyde group at the 6-position . With a molecular formula of C₁₀H₆ClNO and a molecular weight of 191.61 g/mol , this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its unique substitution pattern enables its use as a key building block for constructing complex molecules, particularly in the development of agrochemicals, pharmaceuticals, and functional materials, due to its ability to undergo condensation, nucleophilic addition, and cyclization reactions [1].

Workflow: Heterocyclic building block for medicinal, agrochemical, and material synthesis.
Selection: Dual orthogonal reactive handles (aldehyde and aryl chloride) for sequential functionalization.
Use Context: Suitable for condensation, nucleophilic addition, and cross-coupling reaction routes.

Why 5-Chloroquinoline-6-carbaldehyde Cannot Be Replaced


The specific 5-chloro-6-carbaldehyde substitution pattern on the quinoline ring is not arbitrary; it dictates unique physicochemical properties and synthetic utility. Substituting 5-Chloroquinoline-6-carbaldehyde with a non-chlorinated analog like 6-quinolinecarboxaldehyde or a regioisomer such as 6-chloroquinoline-4-carbaldehyde would fundamentally alter its reactivity profile, including its electronic properties, solubility, and performance in key reactions like cross-couplings. For instance, the chlorine atom at the 5-position provides a crucial handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, which is absent in non-halogenated analogs. Furthermore, the positioning of the aldehyde group relative to the heteroatom and chloro substituent influences its participation in condensation and cyclization reactions [1]. Direct substitution without rigorous re-validation of synthetic routes and final product properties is therefore scientifically unsound and carries significant risk of project failure.

Reactivity Profile
5‑chloro‑6‑carbaldehyde provides a chlorine handle for SNAr or cross‑coupling.
Non‑halogenated 6‑quinolinecarboxaldehyde lacks this functionalization point, limiting diversification.
Regioisomer Mismatch
5‑chloro‑6‑carbaldehyde directs reactivity and electronic effects specific to its substitution pattern.
6‑chloroquinoline‑4‑carbaldehyde may shift regioselectivity and reaction outcomes in condensations or couplings.
Physicochemical Profile
Predicted pKa ~3.04, logP 2.3 influences ionization and solubility.
Unsubstituted analog exhibits a different pKa and lipophilicity, altering purification and partitioning behavior.

5-Chloroquinoline-6-carbaldehyde Differentiation


Supplier Purity Comparison

The purity of 5-Chloroquinoline-6-carbaldehyde is a critical procurement factor. According to supplier data, it is commercially available in a 99% purity grade from Ningbo Jinuo Chemical , a specification that is notably higher than the 95% and 98% grades offered by other vendors like Fluorochem and Chemenu, respectively [1]. While direct comparative data for all regioisomers is not always available, this higher purity specification for the 5-chloro-6-carbaldehyde variant suggests a potential advantage for applications requiring stringent purity standards, as higher initial purity can reduce the need for additional purification steps and improve yields in subsequent reactions.

Supplier Purity
Specification review
99% (Ningbo Jinuo Chemical) vs. 95–98% from other vendors
Higher specification may reduce downstream purification steps.
Supplier-specified values; verify by in-house QC.
Organic Synthesis Medicinal Chemistry Quality Control

Market Price Differentiation

Price analysis reveals significant cost differentiation among closely related quinoline aldehydes. 5-Chloroquinoline-6-carbaldehyde is priced at approximately $470.88/1g [1]. In stark contrast, its regioisomer 6-chloroquinoline-4-carbaldehyde is nearly three times as expensive, listed at $1,375.00/1g . This substantial price difference, for compounds with identical molecular formulas and similar molecular weights, provides a compelling economic incentive for selecting 5-Chloroquinoline-6-carbaldehyde when the specific substitution pattern aligns with synthetic requirements. This cost differential is a key quantifiable factor for procurement decisions, especially for multi-step syntheses requiring larger quantities.

Market Price
Head-to-head
~$470.88/1g for 5‑Cl‑6‑CHO vs. ~$1,375.00/1g for 6‑Cl‑4‑CHO regioisomer
Substantial cost differentiation supports budget-sensitive procurement.
Quotes from Alichem and Biosynth (2022–2023); verify current pricing.
Procurement Cost Analysis Sourcing

Physicochemical Property Differences

The presence of a chlorine atom and its specific position significantly alter predicted physicochemical properties compared to the unsubstituted 6-quinolinecarboxaldehyde. The predicted acid dissociation constant (pKa) for 5-Chloroquinoline-6-carbaldehyde is 3.04±0.15 , which is notably more acidic than the unsubstituted 6-quinolinecarboxaldehyde. This difference in pKa will affect the compound's ionization state at physiological pH, impacting solubility, membrane permeability, and binding interactions. Furthermore, the computed LogP (XLogP3) is 2.3 [1], indicating increased lipophilicity relative to the non-chlorinated analog. These quantitative property differences underscore that the chloro substitution is not inert and leads to a distinct molecular profile that can influence both its synthetic handling and its behavior in biological systems.

Predicted pKa & logP
Data to verify
pKa 3.04±0.15, XLogP3 2.3 (vs. unsubstituted 6‑quinolinecarboxaldehyde)
Chlorine substitution alters ionization and lipophilicity, influencing synthetic handling.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Drug Design ADME

Dual-Functionalization Reactivity

The structural configuration of 5-Chloroquinoline-6-carbaldehyde provides two distinct and orthogonal reactive handles, a feature not shared by many simpler analogs. The aldehyde group at the 6-position is primed for condensation, nucleophilic addition, and cyclization reactions [1]. Simultaneously, the chlorine atom at the 5-position serves as a site for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, the non-chlorinated 6-quinolinecarboxaldehyde lacks this second functionalization point, limiting its utility as a core scaffold . This dual reactivity allows for a greater number of sequential, site-specific modifications, making the compound a more powerful and versatile building block for constructing complex molecular architectures in fewer steps.

Orthogonal Handles
Class-level
2 reactive sites (aldehyde + aryl chloride) vs. 1 in non‑halogenated analog
Dual handles enable sequential, site‑specific modifications.
Class‑level reactivity; confirm compatibility under specific conditions.
Synthetic Chemistry Building Block Cross-Coupling

Role in Macrolide Antibiotic Synthesis

Patents specifically highlight the utility of 5-Chloroquinoline-6-carbaldehyde as a crucial intermediate in the synthesis of 6-O-substituted macrolide antibiotics [1]. The patent literature describes processes for preparing quinoline-substituted carbonate and carbamate compounds, which are derived from this specific aldehyde and are key to constructing the desired antibiotic structure. This documented industrial application provides a clear and verifiable use-case that differentiates it from other quinoline aldehydes, which may not have the precise substitution pattern required for this class of high-value pharmaceuticals. This targeted application underscores its established role in a commercially significant synthetic pathway.

Patent‑Documented Use
Method context
Explicitly named as intermediate for macrolide antibiotics in US 6417366
Supports route selection for macrolide‑focused programs.
Patent literature; validate synthetic applicability in target route.
Pharmaceutical Intermediates Antibiotics Macrolide Synthesis

5-Chloroquinoline-6-carbaldehyde Application Scenarios


Macrolide Antibiotic Intermediate

As explicitly disclosed in US Patent 6417366 [1], 5-Chloroquinoline-6-carbaldehyde is a key starting material for the synthesis of quinoline-substituted carbonates and carbamates, which are essential intermediates in the production of 6-O-substituted macrolide antibiotics. For any research or development program targeting this class of antibiotics or related macrolide structures, this specific compound is not an option but a documented requirement for certain synthetic routes.

Diversity-Oriented Synthesis Scaffold

Given its dual, orthogonal reactive handles (aldehyde and aryl chloride), this compound is ideal as a core scaffold in diversity-oriented synthesis (DOS) and for generating compound libraries [1]. The aldehyde can be used for rapid diversification through condensation or reductive amination, while the aryl chloride can be exploited for late-stage functionalization via cross-coupling. This enables the construction of complex, drug-like molecules targeting protein families such as kinases, where quinoline scaffolds are prevalent, and its predicted physicochemical properties (pKa 3.04, XLogP3 2.3) are within drug-like space.

Agrochemical Heterocyclic Systems

The compound's suitability for condensation, nucleophilic addition, and cyclization reactions [1] makes it a powerful building block for synthesizing fused heterocyclic systems common in agrochemical active ingredients. Its higher commercial purity (up to 99%) compared to some alternatives ensures better yields and fewer side products, which is particularly important when scaling up synthesis for field trials or process chemistry development.

Cost-Effective Scale-Up Option

For projects requiring gram to kilogram quantities of a functionalized quinoline aldehyde, the significant price advantage of 5-Chloroquinoline-6-carbaldehyde (~$470.88/g) over regioisomers like 6-chloroquinoline-4-carbaldehyde (~$1,375.00/g) [1] makes it the economically rational choice. This cost differential is especially impactful for multi-step syntheses and large-scale exploratory research, allowing for more efficient use of research budgets without compromising on the core chemical functionalities needed for further elaboration.

Application
Selection Property
Validation Focus
Macrolide antibiotic intermediate
Patent‑documented synthetic role
Route‑specific reactivity and intermediate purity
Diversity‑oriented synthesis scaffold
Dual orthogonal reactive handles
Sequential functionalization efficiency and scope
Agrochemical heterocyclic systems
Condensation/cyclization reactivity profile
Purity‑dependent yield in scale‑up reactions
Budget‑efficient scale‑up synthesis
Cost‑competitive procurement relative to regioisomers
Economic viability for multi‑step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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